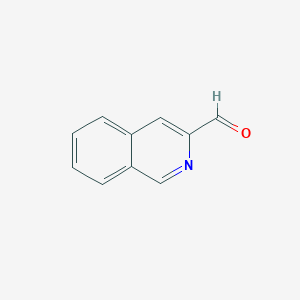

Isoquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYMAJLARWXZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282786 | |

| Record name | isoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-80-4 | |

| Record name | 3-Isoquinolinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Formylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG4ERY67PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Isoquinoline-3-carbaldehyde from Isoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of isoquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the parent heterocycle, isoquinoline. This document details two primary multi-step pathways, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate practical application in a research and development setting.

Executive Summary

The synthesis of isoquinoline-3-carbaldehyde from isoquinoline is a non-trivial transformation that necessitates multi-step synthetic sequences. Direct formylation at the C3 position of the isoquinoline nucleus is challenging due to the electronic properties of the heterocyclic system, which favor electrophilic substitution on the benzene ring and nucleophilic substitution at the C1 position. This guide outlines two viable synthetic strategies: the oxidation of 3-methylisoquinoline and the reduction of isoquinoline-3-carbonitrile. Each pathway presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Synthetic Pathways

Two principal routes for the synthesis of isoquinoline-3-carbaldehyde from isoquinoline have been identified and are detailed below.

Route 1: Synthesis via Oxidation of 3-Methylisoquinoline

This pathway involves the introduction of a methyl group at the C3 position of isoquinoline, followed by its oxidation to the corresponding aldehyde.

Logical Workflow:

Caption: Synthetic workflow for isoquinoline-3-carbaldehyde via 3-methylisoquinoline.

Step 1: Synthesis of 3-Methylisoquinoline from Isoquinoline (Minisci-type Reaction)

The introduction of a methyl group at the C3 position of isoquinoline can be achieved through a Minisci-type reaction. This reaction involves the generation of a methyl radical which then attacks the protonated, electron-deficient isoquinoline ring. While Minisci reactions on isoquinolines typically yield a mixture of C1 and C3 isomers, conditions can be optimized to favor C3 substitution.

Step 2: Oxidation of 3-Methylisoquinoline to Isoquinoline-3-carbaldehyde

The methyl group at the C3 position can be oxidized to a formyl group using selenium dioxide (SeO₂). This reaction is often carried out at elevated temperatures. It is important to note that this oxidation can lead to the formation of by-products such as the corresponding carboxylic acid and N-oxide.

Route 2: Synthesis via Reduction of Isoquinoline-3-carbonitrile

This alternative pathway involves the introduction of a cyano group at the C3 position, which is then selectively reduced to the aldehyde.

Logical Workflow:

Caption: Synthetic workflow for isoquinoline-3-carbaldehyde via isoquinoline-3-carbonitrile.

Step 1: Synthesis of 3-Haloisoquinoline from Isoquinoline

Direct halogenation of isoquinoline at the C3 position is not straightforward. Electrophilic halogenation typically occurs at positions 5 and 8. A multi-step sequence is often required to introduce a halogen at the C3 position, which may involve the synthesis of an isoquinoline derivative with a directing group or a more complex synthetic route.

Step 2: Synthesis of Isoquinoline-3-carbonitrile from 3-Haloisoquinoline

Once 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is obtained, the cyano group can be introduced via a nucleophilic substitution reaction, often catalyzed by a transition metal such as palladium or copper.

Step 3: Reduction of Isoquinoline-3-carbonitrile to Isoquinoline-3-carbaldehyde

The final step is the selective reduction of the nitrile to the aldehyde. This is reliably achieved using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the corresponding amine.[1]

Data Presentation

The following tables summarize the quantitative data for the key transformations described in the synthetic pathways.

Table 1: Oxidation of 3-Methylisoquinoline

| Parameter | Value | Reference |

| Starting Material | 3-Methylisoquinoline | N/A |

| Reagent | Selenium Dioxide (SeO₂) | [2] |

| Solvent | Dioxane or Xylene | [2] |

| Temperature | 180 °C | [2] |

| Reaction Time | Not specified | [2] |

| Yield of Aldehyde | 23% | [2] |

| By-products | Isoquinoline-3-carboxylic acid, Isoquinoline-3-carboxylic acid N-oxide | [2] |

Table 2: Reduction of Isoquinoline-3-carbonitrile

| Parameter | Value | Reference |

| Starting Material | Isoquinoline-3-carbonitrile | N/A |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) (1.05 eq) | [3] |

| Solvent | Diethyl ether or Toluene | [1][3] |

| Temperature | -78 °C | [1][3] |

| Reaction Time | 1.5 - 2 hours | [1][3] |

| Yield | High (typically >80%) | [1][4] |

Experimental Protocols

Protocol 1: Oxidation of 3-Methylisoquinoline with Selenium Dioxide

Warning: Selenium dioxide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

To a solution of 3-methylisoquinoline (1.0 eq) in a high-boiling solvent such as dioxane or xylene, add selenium dioxide (1.1 - 1.5 eq).

-

Heat the reaction mixture to 180 °C and maintain this temperature with stirring for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate isoquinoline-3-carbaldehyde from the carboxylic acid and N-oxide by-products.

Protocol 2: Reduction of Isoquinoline-3-carbonitrile with DIBAL-H

Warning: DIBAL-H is a pyrophoric reagent and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

-

Dissolve isoquinoline-3-carbonitrile (1.0 eq) in anhydrous diethyl ether or toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H in hexanes or toluene (1.0 M, 1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude isoquinoline-3-carbaldehyde.

-

The product can be further purified by column chromatography if necessary.[1][3]

References

Spectroscopic Profile of Isoquinoline-3-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for isoquinoline-3-carbaldehyde, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

Isoquinoline-3-carbaldehyde (C₁₀H₇NO, Molecular Weight: 157.17 g/mol ) is a heterocyclic aromatic aldehyde. The presence of the isoquinoline scaffold and the reactive aldehyde group makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and functional materials. Accurate and detailed spectroscopic data is crucial for its unambiguous identification, quality control, and the characterization of its derivatives. This guide presents a consolidated summary of its known spectroscopic properties and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for isoquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Isoquinoline-3-carbaldehyde

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 10.22 | s | - | H-10 (Aldehyde) |

| 9.34 | s | - | H-1 |

| 8.60 | s | - | H-4 |

| 8.16 | d | 8.5 | H-5 |

| 7.96 | d | 8.2 | H-8 |

| 7.86 | dd | 8.4, 7.0 | H-6 or H-7 |

| 7.64 | t | 7.5 | H-7 or H-6 |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of Isoquinoline-3-carbaldehyde

| Chemical Shift (δ) [ppm] | Assignment |

| 190.8 | C-10 (Aldehyde) |

| 150.6 | Aromatic C |

| 149.2 | Aromatic C |

| 140.3 | Aromatic C |

| 132.8 | Aromatic C |

| 129.8 | Aromatic C |

| 129.5 | Aromatic C |

| 128.6 | Aromatic C |

| 128.0 | Aromatic C |

| 127.1 | Aromatic C |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Isoquinoline-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch (Fermi resonance) |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~850-750 | Strong | C-H Out-of-plane Bending |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Isoquinoline-3-carbaldehyde

| m/z | Ion | Method |

| 158.0 | [M+H]⁺ | LRMS (ESI) |

Note: This represents the protonated molecule as observed by low-resolution electrospray ionization mass spectrometry.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of isoquinoline-3-carbaldehyde (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. The spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Low-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight analyzer). The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), an instrument such as an Agilent Technologies 6510 Q-TOF MS can be utilized to obtain an accurate mass measurement, confirming the elemental composition.[1]

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of isoquinoline-3-carbaldehyde is depicted in the following diagram.

Caption: General workflow for the spectroscopic characterization of isoquinoline-3-carbaldehyde.

This guide provides foundational spectroscopic information for isoquinoline-3-carbaldehyde, facilitating its use in research and development. For further details on specific applications and reactivity, consulting the primary literature is recommended.

References

An In-Depth Technical Guide to the Physical Properties of Isoquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-3-carbaldehyde, a heterocyclic aromatic aldehyde, is a significant scaffold in medicinal chemistry and organic synthesis. Its derivatives have demonstrated a wide range of biological activities, making a thorough understanding of its physical and chemical properties crucial for its application in drug design and development. This technical guide provides a comprehensive overview of the core physical properties of Isoquinoline-3-carbaldehyde, supported by experimental methodologies and relevant visualizations.

Core Physical Properties

The physical characteristics of Isoquinoline-3-carbaldehyde are fundamental to its handling, characterization, and application in various chemical reactions and biological assays. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 47 °C | |

| Boiling Point | 151 °C at 10 Torr | |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.94 ± 0.30 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Isoquinoline-3-carbaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.24 | s | 1H | Aldehyde proton (-CHO) | |

| 9.35 | s | 1H | Aromatic proton | |

| 8.36 | s | 1H | Aromatic proton | |

| 8.07-7.98 | m | 2H | Aromatic protons | |

| 7.82-7.32 | m | 2H | Aromatic protons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation | Reference |

| 158 | [M+H]⁺ (Protonated Molecule) |

Solubility Profile

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds are crucial for reproducibility and accuracy.

Melting Point Determination

The melting point is a key indicator of a substance's purity. A common method for its determination is the capillary tube method.

Methodology:

-

A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., a Thiele tube filled with oil) or a melting point apparatus.

-

The bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded as the melting point range. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.

Methodology:

-

Approximately 2-5 mg of the solid solute is placed in a small test tube.

-

About 0.5 mL of the solvent is added to the test tube.

-

The mixture is agitated or stirred vigorously for a set period (e.g., 1-2 minutes) at room temperature.

-

The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

If the compound is insoluble at room temperature, the mixture can be gently heated to assess for any change in solubility.

-

This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR Spectroscopy Protocol:

-

A small amount of the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The NMR tube is placed in the spectrometer.

-

The spectrometer is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

-

The FID is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.

-

The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

A high voltage is applied to the tip of the infusion capillary, causing the solution to form a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships in Synthesis

The synthesis of Isoquinoline-3-carbaldehyde often involves the oxidation of a precursor molecule. A common synthetic route is the oxidation of 3-methylisoquinoline. This logical relationship can be visualized as a workflow.

Caption: Synthetic pathway for Isoquinoline-3-carbaldehyde.

This diagram illustrates the transformation of the starting material, 3-methylisoquinoline, into the final product, Isoquinoline-3-carbaldehyde, through an oxidation reaction. This type of visualization is crucial for understanding the synthetic logic and planning experimental work.

An In-depth Technical Guide to Isoquinoline-3-carbaldehyde (CAS 5470-80-4)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

Isoquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde with the chemical formula C₁₀H₇NO. The presence of the isoquinoline scaffold, a key structural motif in many natural alkaloids and pharmacologically active compounds, combined with the reactive aldehyde group at the 3-position, makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of isoquinoline-3-carbaldehyde.

Table 1: Physicochemical Properties of Isoquinoline-3-carbaldehyde

| Property | Value |

| CAS Number | 5470-80-4[1][3] |

| Molecular Formula | C₁₀H₇NO[3] |

| Molecular Weight | 157.17 g/mol [3] |

| Melting Point | 47 °C[1] |

| Boiling Point | 151 °C at 10 Torr[1] |

| Appearance | White to yellow or brown solid[1] |

| pKa (Predicted) | 2.94 ± 0.30[1] |

Table 2: Spectroscopic Data of Isoquinoline-3-carbaldehyde

| Technique | Data |

| ¹H-NMR (CDCl₃, 300 MHz) | δ 10.24 (s, 1H, CHO), 9.35 (s, 1H), 8.36 (s, 1H), 8.07-7.98 (m, 2H), 7.82-7.32 (m, 2H)[1] |

| ¹³C-NMR (CDCl₃, 101 MHz) | δ 190.8 (CHO), 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1[4][5] |

| Mass Spectrometry (ESI) | m/z 158 ([M+H]⁺)[1][6] |

| Infrared (IR) | Characteristic C=O stretching for aromatic aldehydes in the region of 1730-1715 cm⁻¹ is expected.[6] |

Synthesis and Reactivity

The aldehyde group at the C3 position of the isoquinoline ring is a versatile chemical handle for a variety of transformations, making it a key intermediate in the synthesis of more complex molecules.[2]

Synthesis of Isoquinoline-3-carbaldehyde

A common method for the synthesis of isoquinoline-3-carbaldehyde is the reduction of a corresponding ester, such as methyl isoquinoline-3-carboxylate.

-

Materials:

-

Methyl isoquinoline-3-carboxylate

-

Anhydrous Toluene

-

Diisobutylaluminum hydride (DIBAL-H) (1 M solution in toluene)

-

Ether

-

Acetic Acid

-

Water

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve methyl isoquinoline-3-carboxylate (2.0 g, 10.7 mmol) in anhydrous toluene in a flask under an inert atmosphere (nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diisobutylaluminum hydride (1 M solution in toluene, 21.4 mL, 21.4 mmol) to the cooled solution via syringe over 15 minutes.

-

Maintain the reaction mixture at -78 °C and quench the reaction by adding a mixture of ether (80 mL), acetic acid (20 mL), and water (8 mL).

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Separate the organic layer and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., 1:4 to 1:3) to yield isoquinoline-3-carbaldehyde.[1]

-

Caption: Synthesis workflow for isoquinoline-3-carbaldehyde.

Key Reactions: Schiff Base Formation

Isoquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental for introducing a wide array of functional groups and building molecular complexity.

-

Materials:

-

Isoquinoline-3-carbaldehyde

-

Primary amine (e.g., substituted aniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

-

-

Procedure:

-

In a round-bottom flask, dissolve isoquinoline-3-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL).

-

Add the primary amine (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[7]

-

Caption: Reaction scheme for Schiff base formation.

Biological Activity and Therapeutic Potential

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]

Anticancer Activity

Derivatives of isoquinoline-carbaldehydes, particularly thiosemicarbazones, have shown potent anticancer activity. While specific data for the 3-carbaldehyde isomer is limited in the provided search results, studies on isoquinoline-1-carboxaldehyde thiosemicarbazones demonstrate significant efficacy in preclinical models.

Table 3: In Vitro Cytotoxicity of Isoquinoline-1-carboxaldehyde Thiosemicarbazone Derivatives

| Compound | Description | Cell Line | IC₅₀ (µM) |

| MAIQ | 4-methyl-5-amino-1-formyl-isoquinoline thiosemicarbazone | Leukemia | 3.2[8] |

| 9a | 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | T/C value of 177 at 40 mg/kg[8] |

| 9b | 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | T/C value of 177 at 40 mg/kg[8] |

T/C value represents the treated vs. control tumor size ratio.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Isoquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the isoquinoline derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.[1][9][10][11][12][13]

-

Caption: Experimental workflow for an MTT cytotoxicity assay.

Anti-inflammatory Activity and Signaling Pathway

Isoquinoline derivatives have been shown to possess anti-inflammatory properties. Studies on isoquinoline-1-carboxamides have demonstrated that their anti-inflammatory and anti-migratory effects in microglial cells are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][14]

In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of phosphorylation events activates MAPKs (such as ERK, JNK, and p38). These kinases, in turn, can lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[6][14][15] Isoquinoline derivatives have been shown to inhibit the phosphorylation of MAPKs and IκB, thereby preventing NF-κB nuclear translocation and reducing the expression of these inflammatory mediators.[6][14]

Caption: Inhibition of the MAPK/NF-κB signaling pathway.

Conclusion and Future Directions

Isoquinoline-3-carbaldehyde is a versatile and valuable scaffold in drug discovery and organic synthesis. Its straightforward synthesis and the reactivity of its aldehyde functionality allow for the generation of diverse libraries of compounds. While significant research has highlighted the therapeutic potential of the broader isoquinoline class, further investigation into the specific biological activities and mechanisms of action of isoquinoline-3-carbaldehyde and its direct derivatives is warranted. Future research should focus on synthesizing and screening novel derivatives for various therapeutic targets, with a particular emphasis on quantitative structure-activity relationship (QSAR) studies to optimize their potency and selectivity. The exploration of their effects on key signaling pathways, such as the MAPK/NF-κB pathway, will be crucial in elucidating their therapeutic potential for inflammatory diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. air.unipr.it [air.unipr.it]

- 3. isoquinoline-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline(119-65-3) IR Spectrum [m.chemicalbook.com]

- 6. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline alkaloids represent a vast and structurally diverse family of natural products that have profoundly impacted medicine and pharmacology. From the potent analgesic properties of morphine to the antimicrobial activity of berberine and the smooth muscle relaxant effects of papaverine, these compounds, all sharing the characteristic isoquinoline scaffold, have been a cornerstone of drug discovery for over two centuries. This technical guide provides an in-depth exploration of the discovery, history, structural elucidation, biosynthesis, and signaling pathways of key isoquinoline alkaloids, presenting the information in a manner tailored for researchers and professionals in the field.

A Pivotal Discovery: The Dawn of Alkaloid Chemistry

The story of isoquinoline alkaloids begins with the isolation of the first pure alkaloid from a plant source, a landmark achievement that laid the foundation for modern pharmacognosy and phytochemistry. Prior to the 19th century, the therapeutic properties of plants were utilized through crude extracts and preparations, with little understanding of their active chemical constituents.

This paradigm shifted with the pioneering work of the German pharmacist Friedrich Sertürner. Between 1804 and 1817, through meticulous experimentation with opium, the dried latex of the poppy Papaver somniferum, Sertürner succeeded in isolating a crystalline substance he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[1][2][3][4] This discovery, detailed in his 1817 publication, marked the birth of alkaloid chemistry and demonstrated for the first time that a single, pure compound was responsible for the medicinal effects of a plant.[4][5][6]

Following Sertürner's breakthrough, French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou embarked on a series of investigations that led to the isolation of a host of other alkaloids, further solidifying this new field of study. While they are more famously known for isolating quinine and strychnine, their work contributed significantly to the growing understanding of these nitrogenous plant bases.

The parent isoquinoline structure itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp. They achieved this separation through the fractional crystallization of the acid sulfate salt of the basic components of coal tar.

Unraveling the Molecular Architecture: The Structural Elucidation of Key Isoquinoline Alkaloids

Determining the complex, multi-ring structures of the early isoquinoline alkaloids was a formidable challenge for chemists of the 19th and early 20th centuries. Lacking the sophisticated spectroscopic techniques available today, they relied on a combination of elemental analysis, functional group determination, and systematic chemical degradation.

Morphine: A Puzzle of Rings

The structural elucidation of morphine (C₁₇H₁₉NO₃) was a long and arduous process that spanned several decades. Early work established the presence of a tertiary nitrogen atom and two hydroxyl groups, one phenolic and one alcoholic.[7][8] The key to deciphering its intricate pentacyclic structure lay in a series of degradation experiments. One of the most critical techniques employed was Hofmann exhaustive methylation , a process that involves reacting the alkaloid with excess methyl iodide to form a quaternary ammonium salt, which is then treated with a base (like silver oxide) and heated to induce elimination, opening the nitrogen-containing ring.[9] By repeatedly applying this method and analyzing the resulting smaller, more identifiable fragments, chemists could piece together the carbon skeleton of the original molecule.

The culmination of these efforts came in 1925 when Sir Robert Robinson and John Masson Gulland proposed the correct structure of morphine.[10] This structure was ultimately confirmed by total synthesis by Marshall D. Gates, Jr. in 1952.[7]

Berberine: A Yellow Clue

Berberine (C₂₀H₁₈NO₄⁺), a bright yellow quaternary isoquinoline alkaloid, presented its own set of challenges for structural determination. Found in a variety of plants, most notably from the Berberis genus, its structure was elucidated through similar methods of chemical degradation and functional group analysis. Oxidation reactions were particularly informative, breaking the molecule down into smaller, recognizable aromatic acids that provided clues to the arrangement of its rings. The presence of methylenedioxy and methoxy groups was also established through specific chemical tests.

Papaverine: A Simpler Scaffold

Papaverine (C₂₀H₂₁NO₄), another alkaloid isolated from opium, has a simpler benzylisoquinoline structure compared to morphine. Its structural elucidation also relied heavily on oxidative degradation.[11][12] Oxidation with potassium permanganate yielded various products, including veratric acid and other substituted benzoic acids, which helped to identify the nature and substitution pattern of its two aromatic rings.[12] The presence of four methoxy groups and a tertiary nitrogen was also confirmed through chemical means.[12]

The Factory of Life: Biosynthesis of Isoquinoline Alkaloids

The intricate structures of isoquinoline alkaloids are assembled in plants through complex biosynthetic pathways, starting from simple amino acid precursors. The central building block for this class of compounds is the amino acid tyrosine .

The biosynthesis of the benzylisoquinoline scaffold, the precursor to a vast array of isoquinoline alkaloids, begins with the conversion of tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[13] These two molecules then undergo a Pictet-Spengler condensation, catalyzed by the enzyme norcoclaurine synthase (NCS) , to form (S)-norcoclaurine, the first committed intermediate in the pathway.

From (S)-norcoclaurine, a series of methylations, hydroxylations, and rearrangements, catalyzed by a suite of enzymes including O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, lead to the formation of the key branch-point intermediate, (S)-reticuline .

The Path to Morphine

The biosynthesis of morphine from (S)-reticuline is a remarkable example of stereochemical control and enzymatic specificity. (S)-reticuline is first converted to its enantiomer, (R)-reticuline.[14][15][16] This is followed by a crucial intramolecular carbon-carbon phenol coupling reaction, catalyzed by the enzyme salutaridine synthase , to form salutaridine.[14][16] A subsequent series of reductions and an acetylation lead to thebaine, which is then demethylated in a stepwise manner to first codeine and finally morphine.[14][15]

dot digraph "Morphine Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Tyrosine [fillcolor="#FBBC05"]; Dopamine [fillcolor="#4285F4"]; Four_HPAA [label="4-HPAA", fillcolor="#4285F4"]; S_Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#34A853"]; S_Reticuline [label="(S)-Reticuline", fillcolor="#EA4335"]; R_Reticuline [label="(R)-Reticuline", fillcolor="#EA4335"]; Salutaridine [fillcolor="#4285F4"]; Thebaine [fillcolor="#FBBC05"]; Codeine [fillcolor="#34A853"]; Morphine [fillcolor="#EA4335"];

Tyrosine -> Dopamine; Tyrosine -> Four_HPAA; Dopamine -> S_Norcoclaurine [label=" NCS"]; Four_HPAA -> S_Norcoclaurine; S_Norcoclaurine -> S_Reticuline [label=" OMTs, NMT,\n P450s"]; S_Reticuline -> R_Reticuline [label=" Epimerase"]; R_Reticuline -> Salutaridine [label=" Salutaridine\n Synthase"]; Salutaridine -> Thebaine [label=" Multi-step"]; Thebaine -> Codeine [label=" Demethylation"]; Codeine -> Morphine [label=" Demethylation"]; } caption: "Simplified biosynthetic pathway of morphine from tyrosine."

Mechanisms of Action: How Isoquinoline Alkaloids Exert Their Effects

The diverse pharmacological activities of isoquinoline alkaloids stem from their ability to interact with specific molecular targets in the body, initiating cascades of cellular events.

Morphine and the Opioid Receptors

The profound analgesic and euphoric effects of morphine are mediated through its interaction with opioid receptors , which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems.[17][18] Morphine is a potent agonist for the μ-opioid receptor (MOR) .[18]

Binding of morphine to the MOR triggers a conformational change in the receptor, leading to the dissociation of the associated heterotrimeric G-protein into its Gαi and Gβγ subunits.[17][19] The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20] The Gβγ subunits can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.[19] The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission.[19]

dot digraph "Morphine Signaling Pathway" { graph [splines=true, overlap=false, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Morphine [fillcolor="#EA4335"]; MOR [label="μ-Opioid Receptor", fillcolor="#FBBC05"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#4285F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#34A853"]; cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#FFFFFF"]; Ca_channel [label="↓ Ca²⁺ Influx", shape=ellipse, fillcolor="#FFFFFF"]; K_channel [label="↑ K⁺ Efflux", shape=ellipse, fillcolor="#FFFFFF"]; Neuron [label="Neuronal Hyperpolarization\n↓ Neurotransmitter Release", shape=note, fillcolor="#FFFFFF"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Morphine -> MOR; MOR -> G_protein; G_protein -> AC [arrowhead=tee]; G_protein -> Ca_channel [arrowhead=tee]; G_protein -> K_channel; AC -> cAMP; cAMP -> Neuron; Ca_channel -> Neuron; K_channel -> Neuron; Neuron -> Analgesia; } caption: "Signaling cascade of morphine via the μ-opioid receptor."

Berberine and AMPK Activation

Berberine exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory activities. One of its key mechanisms of action is the activation of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[21][22][23][24][25]

By activating AMPK, berberine influences numerous downstream pathways.[22][24] In the context of its anti-diabetic effects, AMPK activation leads to increased glucose uptake in muscle and fat cells, partly through the enhanced translocation of the GLUT4 glucose transporter to the cell membrane.[24] It also inhibits gluconeogenesis (the production of glucose) in the liver. Furthermore, AMPK activation by berberine plays a role in its anti-cancer effects by inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation.[22]

dot digraph "Berberine Signaling Pathway" { graph [splines=true, overlap=false, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Berberine [fillcolor="#34A853"]; AMPK [label="AMPK", shape=ellipse, fillcolor="#FBBC05"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#FFFFFF"]; Gluconeogenesis [label="↓ Gluconeogenesis", shape=ellipse, fillcolor="#FFFFFF"]; mTOR [label="mTOR Pathway", shape=ellipse, fillcolor="#4285F4"]; Cell_Growth [label="↓ Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Metabolic_Regulation [label="Metabolic Regulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer_Effects [label="Anticancer Effects", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Berberine -> AMPK; AMPK -> Glucose_Uptake; AMPK -> Gluconeogenesis; AMPK -> mTOR [arrowhead=tee]; mTOR -> Cell_Growth; Glucose_Uptake -> Metabolic_Regulation; Gluconeogenesis -> Metabolic_Regulation; Cell_Growth -> Anticancer_Effects; } caption: "Key signaling actions of berberine through AMPK activation."

Papaverine and Phosphodiesterase Inhibition

Papaverine's primary therapeutic use is as a smooth muscle relaxant and vasodilator. Its mechanism of action is multifaceted but is largely attributed to its ability to inhibit phosphodiesterase (PDE) enzymes .[1][26][27][28]

PDEs are responsible for the degradation of the second messengers cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP).[26][27][28] By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP in smooth muscle cells.[26][27][28] Elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various target proteins that promote muscle relaxation.[27] This includes the sequestration of intracellular calcium and the inhibition of the contractile machinery.[26] Papaverine may also directly block calcium channels, further contributing to its relaxant effect.[27]

dot digraph "Papaverine Signaling Pathway" { graph [splines=true, overlap=false, width=7.6, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

Papaverine [fillcolor="#4285F4"]; PDE [label="Phosphodiesterase (PDE)", shape=ellipse, fillcolor="#FBBC05"]; cAMP_cGMP [label="↑ cAMP & cGMP", shape=ellipse, fillcolor="#FFFFFF"]; PKA_PKG [label="↑ PKA & PKG Activity", shape=ellipse, fillcolor="#34A853"]; Ca_levels [label="↓ Intracellular Ca²⁺", shape=ellipse, fillcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle Relaxation\n(Vasodilation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Papaverine -> PDE [arrowhead=tee]; PDE -> cAMP_cGMP [style=dashed, arrowhead=none]; cAMP_cGMP -> PKA_PKG; PKA_PKG -> Ca_levels; Ca_levels -> Relaxation; } caption: "Mechanism of papaverine-induced smooth muscle relaxation."

Experimental Protocols: A Glimpse into Historical Methods

The following are simplified representations of the historical experimental protocols used for the isolation of these key isoquinoline alkaloids. These methods often involved harsh reagents and lacked the precision of modern chromatographic techniques.

Isolation of Morphine from Opium (Sertürner's Method, modified)

-

Extraction: A known weight of raw opium is treated with boiling water to dissolve the alkaloids and other water-soluble components.[18]

-

Precipitation of Meconic Acid and other Impurities: Slaked lime (calcium hydroxide) is added to the aqueous extract. This precipitates meconic acid as calcium meconate and also precipitates other alkaloids that are insoluble at high pH. Morphine, being amphoteric due to its phenolic hydroxyl group, remains in solution as calcium morphinate.[18]

-

Filtration: The mixture is filtered to remove the precipitated impurities.[18]

-

Precipitation of Morphine: The filtrate, containing the dissolved morphine, is heated, and an ammonium salt (such as ammonium chloride) is added. This liberates ammonia, which neutralizes the excess lime and raises the pH, causing the free base of morphine to precipitate out of the solution as off-white crystals.[18]

-

Purification: The crude morphine crystals are collected by filtration and can be further purified by recrystallization from a suitable solvent, such as boiling ethanol.

Isolation of Berberine from Berberis Species

-

Acidified Water Extraction: The dried and powdered root or stem bark of a Berberis species is macerated with dilute acidic water (e.g., 1% sulfuric or hydrochloric acid).[29][30] Berberine, being a quaternary alkaloid, is readily soluble in acidic water.

-

Basification and Extraction: The acidic aqueous extract is filtered and then made alkaline with a base such as ammonia or sodium carbonate to a pH of around 8.[29] This converts any tertiary alkaloids to their free base form. The mixture is then extracted with an organic solvent like chloroform to remove these tertiary alkaloids, while the quaternary berberine remains in the aqueous layer.[29]

-

Precipitation: The aqueous layer containing berberine is concentrated, and a salt, such as hydrochloric acid and acetone, is added to precipitate berberine as its hydrochloride salt.[30]

-

Purification: The bright yellow crystals of berberine hydrochloride are collected and can be purified by recrystallization.

Isolation of Papaverine from Opium

-

Initial Extraction: Papaverine is typically co-extracted with other opium alkaloids. The initial steps are similar to morphine isolation, involving an aqueous extraction of opium.

-

Separation from Morphine: After the removal of morphine by precipitation with ammonia, the remaining filtrate contains other alkaloids, including papaverine.

-

Solvent Extraction: The filtrate is made alkaline and extracted with an organic solvent in which papaverine is soluble, such as a mixture of ether and chloroform.

-

Purification: The organic extract is washed, dried, and the solvent is evaporated. The crude papaverine can then be purified by fractional crystallization or by forming a salt (e.g., the hydrochloride) and recrystallizing it.

Quantitative Data on Alkaloid Content

The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following tables summarize representative quantitative data for morphine, papaverine, and berberine from their respective plant sources.

Table 1: Morphine and Papaverine Content in Papaver somniferum Capsules

| Cultivar/Genotype | Morphine Content (% dry weight) | Papaverine Content (% dry weight) | Reference |

| Turkish Varieties (range) | 0.33 - 1.50 | - | |

| Indian Genotypes (range) | 0.086 - 0.092 | - | [31] |

| European Varieties (range) | 1.5 - 2.5 | - | [32] |

| 'Sušický červenosemenný' | 0.34 | 0.07 | [33] |

| Estonian Ornamental Cultivars (avg) | 0.362 | 0.029 | [34] |

Table 2: Berberine Content in Various Berberis Species

| Berberis Species | Plant Part | Berberine Content (% dry weight) | Reference |

| B. vulgaris | Root | ~5.0 | [35] |

| B. asiatica | Root | 1.74 - 4.3 | [32][36] |

| B. aristata | Root | 1.9 - 3.8 | [35][36] |

| B. lycium | Root | 0.165 - 4.0 | [32][35] |

| B. pseudumbellata | Root (summer) | 2.76 | [36] |

| B. pseudumbellata | Stem Bark (summer) | 1.76 | [36] |

Conclusion

The discovery and subsequent investigation of isoquinoline alkaloids have been a driving force in the evolution of pharmacology and medicinal chemistry. From the isolation of morphine, which heralded a new era of pure, single-compound therapeutics, to the ongoing exploration of the complex signaling pathways modulated by these compounds, the isoquinoline core continues to be a rich source of inspiration for drug development. This guide has provided a technical overview of the history, structural elucidation, biosynthesis, and mechanisms of action of key isoquinoline alkaloids, offering a foundation for further research and innovation in this vital area of science. The continued study of these remarkable natural products holds the promise of new therapeutic agents and a deeper understanding of human physiology and disease.

References

- 1. Papaverine - Wikipedia [en.wikipedia.org]

- 2. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Sertürner and morphine--a historical vignette] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Friedrich Wilhelm Adam Sertürner−the discoverer of morphine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. Morphine chemistry | PPT [slideshare.net]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. Morphine structural elucidation-2 | PDF [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. Biosynthesis of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Morphine - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]

- 24. diabetesjournals.org [diabetesjournals.org]

- 25. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 28. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 29. florajournal.com [florajournal.com]

- 30. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]

- 31. [PDF] Isolation of berberine from Berberis vulgaris Linn. and standardization of aqueous extract by RP-HPLC. | Semantic Scholar [semanticscholar.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. kirj.ee [kirj.ee]

- 35. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Reactivity of the Carbaldehyde Group on Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the carbaldehyde group attached to the isoquinoline scaffold, a privileged structure in medicinal chemistry. Understanding the chemical behavior of isoquinoline carbaldehydes is crucial for their application as versatile building blocks in the synthesis of complex heterocyclic compounds, novel therapeutic agents, and functional materials.

Core Principles: Electronic Structure and Reactivity

The isoquinoline ring system significantly influences the reactivity of a C1-carbaldehyde group. The key factors are:

-

Inductive Effect : The nitrogen atom in the isoquinoline ring is electronegative, exerting an electron-withdrawing inductive effect (-I) on the entire ring system. This effect is most pronounced at the adjacent C1 position.

-

Mesomeric Effect : The nitrogen atom deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. The C1 position is particularly electron-deficient due to resonance, making the attached carbaldehyde carbon a potent electrophile.

-

Electrophilicity of the Carbonyl Carbon : The combined electron-withdrawing effects of the isoquinoline nitrogen and the carbonyl oxygen render the aldehyde carbon highly susceptible to nucleophilic attack. This is the cornerstone of the carbaldehyde group's reactivity. Nucleophilic addition is the most common and pivotal reaction pathway for isoquinoline-1-carbaldehyde.

The general mechanism for nucleophilic addition is depicted below. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Figure 1: General mechanism of nucleophilic addition to isoquinoline-1-carbaldehyde.

Key Chemical Transformations

The enhanced electrophilicity of the carbaldehyde group on the isoquinoline ring allows for a wide range of chemical transformations.

Carbon-Carbon Bond Forming Reactions

These reactions are fundamental for building molecular complexity.

The Wittig reaction provides a reliable method for converting the carbaldehyde into an alkene. The reaction with a phosphorus ylide (Wittig reagent) typically proceeds with good yields, offering a direct route to vinyl-substituted isoquinolines. The stereoselectivity ((E)- or (Z)-alkene) depends on the stability of the ylide used.[1]

This condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) is catalyzed by a weak base and yields α,β-unsaturated products. These products are valuable intermediates for further synthetic manipulations.[2][3][4]

The Henry reaction involves the base-catalyzed addition of a nitroalkane (like nitromethane) to the isoquinoline carbaldehyde, forming a β-nitro alcohol.[5] These products are highly versatile and can be reduced to β-amino alcohols or dehydrated to nitroalkenes.[6]

Organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide), readily add to the carbaldehyde to form secondary alcohols. This reaction is a classic and effective method for introducing aryl or alkyl substituents.[7]

Table 1: Representative C-C Bond Forming Reactions

| Reaction Type | Reagent(s) | Product Type | Typical Yield | Reference(s) |

| Wittig Reaction | Ph₃P=CH-R | 1-(Alkenyl)isoquinoline | 65-95% | [1][8] |

| Knoevenagel | CH₂(CN)₂, piperidine | 2-(Isoquinolin-1-ylmethylene)malononitrile | ~90% | [2][3] |

| Henry Reaction | CH₃NO₂, base | 2-Nitro-1-(isoquinolin-1-yl)ethanol | 58-93% | [6] |

| Grignard Reaction | R-MgBr, then H₃O⁺ | 1-(Isoquinolin-1-yl)-1-alkanol/arylmethanol | 45-83% | [9][10] |

Reduction and Oxidation

The carbaldehyde is readily reduced to the corresponding primary alcohol, isoquinoline-1-methanol, using mild reducing agents like sodium borohydride (NaBH₄). The reaction is typically high-yielding and chemoselective, leaving the heterocyclic ring intact.[11][12][13][14]

Stronger oxidizing agents can convert the carbaldehyde to isoquinoline-1-carboxylic acid.[15][16] This transformation is useful for introducing a carboxylic acid handle for further derivatization, such as amide coupling.

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product | Typical Yield | Reference(s) |

| Reduction | NaBH₄, MeOH/THF | Isoquinoline-1-methanol | >90% | [11][14][17] |

| Oxidation | KMnO₄ or other strong oxidants | Isoquinoline-1-carboxylic acid | Variable | [15] |

Carbon-Nitrogen Bond Forming Reactions

This powerful reaction converts the carbaldehyde into an amine in a one-pot procedure. It involves the initial formation of an imine (Schiff base) by condensation with a primary or secondary amine, followed by in-situ reduction with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is a cornerstone of medicinal chemistry for synthesizing diverse amine libraries.[18][19][20]

Table 3: Reductive Amination

| Amine | Reducing Agent | Product Type | Typical Yield | Reference(s) |

| Primary (e.g., Benzylamine) | NaBH₃CN or STAB | Secondary Amine | 72-96% | [19] |

| Secondary (e.g., Piperidine) | NaBH₃CN or STAB | Tertiary Amine | Moderate to High | [18][21] |

Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and scale.

Protocol: Wittig Reaction with a Stabilized Ylide

This protocol describes the synthesis of an (E)-alkenyl isoquinoline derivative.

-

Ylide Preparation : In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend the desired alkyltriphenylphosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH, 1.2 eq) or n-butyllithium (n-BuLi, 1.1 eq). A distinct color change often indicates ylide formation.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

-

Aldehyde Addition : Cool the ylide solution back to 0 °C.

-

Dissolve isoquinoline-1-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction : Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.

-

Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]

Figure 2: Experimental workflow for the Wittig reaction.

Protocol: Reduction with Sodium Borohydride

This protocol describes the synthesis of isoquinoline-1-methanol.

-

Setup : Dissolve isoquinoline-1-carbaldehyde (1.0 eq) in methanol (MeOH) or a mixture of THF/MeOH in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Reduction : Add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis shows full consumption of the starting material.

-

Work-up : Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired alcohol, which can be further purified by recrystallization or chromatography if necessary.[11][17]

Protocol: Reductive Amination

This protocol describes the one-pot synthesis of a secondary amine derivative.

-

Imine Formation : In a round-bottom flask, dissolve isoquinoline-1-carbaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).

-

Add a catalytic amount of acetic acid (e.g., 5 mol%).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or by observing water formation.

-

Reduction : To the same flask, add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise.

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete.

-

Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the mixture with an organic solvent (e.g., dichloromethane) (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Purify the crude product by column chromatography to yield the desired secondary amine.[18]

Applications in Drug Discovery and Materials Science

The versatile reactivity of the isoquinoline carbaldehyde group makes it a valuable precursor in several fields.

-

Pharmaceutical Synthesis : It serves as a key intermediate for synthesizing isoquinoline-based alkaloids and novel drug candidates with potential anticancer, antiviral, and anti-inflammatory properties.

-

Fused Heterocycles : The carbaldehyde group is a handle for intramolecular cyclization reactions, leading to complex, fused polycyclic systems of therapeutic interest.

-

Fluorescent Probes : Derivatives synthesized from isoquinoline carbaldehydes are used to create fluorescent probes for biological imaging and sensing applications.

-

Materials Science : The ability to form conjugated systems (e.g., via Wittig or Knoevenagel reactions) allows for the development of advanced materials, including polymers and coatings with unique optoelectronic properties.

Figure 3: Relationship between the core reactivity of the isoquinoline carbaldehyde group and its applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 16. Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. orientjchem.org [orientjchem.org]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Isoquinoline-3-carbaldehyde and Its Structural Isomers for Researchers and Drug Development Professionals

Introduction: Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many natural alkaloids and synthetic molecules with significant pharmacological activities. Among these, isoquinolinecarbaldehydes, which feature a formyl group attached to the isoquinoline scaffold, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. The position of the carbaldehyde group on the isoquinoline ring system profoundly influences the molecule's reactivity, spectroscopic properties, and biological effects. This technical guide provides a comprehensive overview of isoquinoline-3-carbaldehyde and its structural isomers, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents.

Physicochemical Properties and Spectroscopic Analysis

The structural isomers of isoquinolinecarbaldehyde share the same molecular formula (C₁₀H₇NO) and molecular weight (157.17 g/mol ) but differ in the substitution pattern of the aldehyde group on the isoquinoline ring. This variation in structure leads to distinct physical and spectroscopic characteristics that are crucial for their identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isoquinoline-3-carbaldehyde and some of its common isomers. This data is essential for researchers in confirming the identity and purity of their synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data of Isoquinolinecarbaldehyde Isomers (Solvent: CDCl₃) [1]

| Isomer | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

| Isoquinoline-1-carbaldehyde | 10.39 (s) | 9.30-9.33 (m, 1H), 8.74-8.76 (m, 1H), 7.88-7.93 (m, 2H), 7.73-7.79 (m, 2H) |

| Isoquinoline-3-carbaldehyde | ~10.2 | 9.34 (s, 1H), 8.60 (s, 1H), 8.16 (d, J=8.5 Hz, 1H), 7.96 (d, J=8.2 Hz, 1H), 7.86 (dd, J=8.4, 7.0 Hz, 1H), 7.64 (t, J=7.5 Hz, 1H) |

| Isoquinoline-4-carbaldehyde | 10.41 (s) | 9.45 (s, 1H), 9.22 (d, J=8.4 Hz, 1H), 8.96 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.96-7.92 (m, 1H), 7.76 (t, J=8.4 Hz, 1H) |

| Isoquinoline-6-carbaldehyde | 10.37 (s) | 9.31 (s, 1H), 8.96 (d, J=6.0 Hz, 1H), 8.69 (d, J=6.0 Hz, 1H), 8.20 (t, J=8.2 Hz, 2H), 7.75 (dd, J=8.0, 7.3 Hz, 1H) |

Table 2: ¹³C NMR Spectroscopic Data of Isoquinolinecarbaldehyde Isomers (Solvent: CDCl₃) [1]

| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |

| Isoquinoline-3-carbaldehyde | 190.8 | 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 |

| Isoquinoline-6-carbaldehyde | 192.7 | 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 |

Synthesis of Isoquinolinecarbaldehydes

Several synthetic strategies have been developed for the preparation of isoquinolinecarbaldehydes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Reaction

A common and effective method for the formylation of aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich ring system.

This protocol provides a general guideline and may require optimization for specific isoquinoline substrates.

1. Preparation of the Vilsmeier Reagent:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise to the DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

-

Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF.

-

Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

The reaction temperature and duration are substrate-dependent. For reactive isoquinolines, the reaction may proceed at room temperature, while less reactive substrates may require heating (e.g., 60-90°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Upon completion, carefully pour the reaction mixture into crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt.

-

If the product precipitates, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Other Synthetic Routes

-

Oxidation of Methylisoquinolines: Isoquinolinecarbaldehydes can also be prepared by the oxidation of the corresponding methylisoquinolines. A common oxidizing agent for this transformation is selenium dioxide (SeO₂). For instance, isoquinoline-1-carbaldehyde has been synthesized from 1-methylisoquinoline in 77% yield by refluxing with selenium dioxide in 1,4-dioxane.

Biological Activity and Therapeutic Potential

Isoquinoline alkaloids and their derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The aldehyde functional group in isoquinolinecarbaldehydes makes them valuable precursors for the synthesis of novel therapeutic agents.

While specific cytotoxicity data for isoquinoline-3-carbaldehyde is not extensively available in the public domain, studies on related isoquinoline and quinoline-3-carbaldehyde derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, novel quinoline-3-carbaldehyde hydrazones have shown potent growth inhibitory effects with IC₅₀ values in the low micromolar range against human tumor cell lines such as DAN-G (pancreatic cancer), LCLC-103H (lung cancer), and SISO (cervical cancer).[3] Similarly, derivatives of isoquinoline-1-carboxaldehyde have been evaluated for their antineoplastic activity.

The mechanism of action for the cytotoxic effects of many isoquinoline derivatives is often linked to the induction of apoptosis and interference with key cellular signaling pathways.

Modulation of Signaling Pathways

Several studies have implicated isoquinoline derivatives in the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways.

-

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Dysregulation of this pathway is a hallmark of many cancers. Some isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is frequently observed in cancer. Certain isoquinoline derivatives have been found to inhibit components of the MAPK pathway, leading to the suppression of tumor growth.[4]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of isoquinoline-3-carbaldehyde and its isomers, robust and standardized experimental protocols are essential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

1. Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate complete cell culture medium.

-